molecular formula C21H22N2O3S B5211479 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone

6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone

Cat. No. B5211479
M. Wt: 382.5 g/mol
InChI Key: IEGWZRBTPPPCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various areas such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been found to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has various biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which helps to reduce oxidative stress and inflammation. Additionally, this compound has been found to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. Furthermore, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potent anticancer activity. This compound has shown activity against various cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have low toxicity, which is important in drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are various future directions for 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. One of the most promising areas is cancer treatment. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases and cardiovascular diseases, which should be further explored. Furthermore, the mechanism of action of this compound should be further elucidated to understand its full potential in various scientific research applications.
In conclusion, 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a promising compound that has shown potential in various scientific research applications. This compound has potent anticancer activity, reduces oxidative stress and inflammation, and inhibits angiogenesis. However, further studies are needed to determine its full potential in animal models and clinical trials.

Synthesis Methods

The synthesis method of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-isobutoxybenzaldehyde and thiourea to form 2-mercapto-3-phenyl-4(3H)-pyrimidinone. The second step involves the reaction of the previously obtained compound with 4-bromomethyl-2-hydroxyphenylacetic acid to form 6-hydroxy-5-(4-bromomethylbenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. Finally, the compound is reacted with sodium isobutylate to obtain the desired product.

Scientific Research Applications

6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has shown potential in various scientific research applications. One of the most promising areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Furthermore, this compound has shown potential in the treatment of cardiovascular diseases by reducing oxidative stress and inflammation.

properties

IUPAC Name

6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14(2)13-26-17-10-8-15(9-11-17)12-18-19(24)22-21(27)23(20(18)25)16-6-4-3-5-7-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGWZRBTPPPCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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